molecular formula C23H17F3N2OS2 B2895022 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329904-99-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2895022
CAS RN: 329904-99-6
M. Wt: 458.52
InChI Key: AAIXVBKXOLQKIG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazole is a bicyclic compound and is part of many synthetic and natural products . It’s often used in medicinal chemistry due to its diverse biological activities .


Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, it likely contains a benzothiazole moiety and a benzothiophene moiety, both of which are sulfur-containing heterocycles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound can be synthesized using a copper-catalyzed intramolecular cyclization process, as demonstrated in the synthesis of various N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).
  • Electrochemical Synthesis : Another method involves the TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles (Qian et al., 2017).

Pharmaceutical and Biological Activity

  • Antimicrobial Agents : Benzothiazole derivatives, including those similar to the queried compound, have shown potential as antimicrobial agents, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
  • Antitumor Activity : Some benzothiazole derivatives exhibit significant antitumor effects, suggesting their potential in cancer treatment (Ostapiuk et al., 2017).
  • Corrosion Inhibition : In the field of materials science, benzothiazole derivatives have been used as corrosion inhibitors for carbon steel (Hu et al., 2016).

Photophysical and Structural Studies

  • Photo-Physical Characteristics : Benzothiazole derivatives have been studied for their excited state intra-molecular proton transfer pathway and fluorescence properties (Padalkar et al., 2011).

Green Chemistry and Synthesis

  • Green Chemistry Approaches : Recent advances in the synthesis of benzothiazole compounds have been made in alignment with green chemistry principles (Gao et al., 2020).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2OS2/c24-23(25,26)14-7-5-6-13(12-14)20(29)28-22-19(15-8-1-3-10-17(15)30-22)21-27-16-9-2-4-11-18(16)31-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXVBKXOLQKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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